molecular formula C27H15NO3 B14730119 6-(9-Oxo-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione CAS No. 6954-62-7

6-(9-Oxo-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione

Cat. No.: B14730119
CAS No.: 6954-62-7
M. Wt: 401.4 g/mol
InChI Key: LWXYCJWUHOEZOF-UHFFFAOYSA-N
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Description

6-(9-Oxo-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining fluorenone and dibenzoazepine moieties, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(9-Oxo-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Fluorenone Derivative: The starting material, fluorenone, undergoes a Friedel-Crafts acylation reaction to introduce the desired substituents.

    Cyclization: The intermediate product is then subjected to cyclization reactions to form the dibenzoazepine core.

    Oxidation: The final step involves oxidation to introduce the keto group at the 9-position of the fluorenone moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(9-Oxo-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-(9-Oxo-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in drug discovery and development.

    Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 6-(9-Oxo-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[(9H-fluoren-2-yl)aryl]-1H-benz[d]imidazole: Similar in structure but with different functional groups and applications.

    2,7-bis[(1H-benzo[d]imidazol-2-yl)aryl]-9H-fluorene: Another related compound with distinct optical and electronic properties.

Uniqueness

6-(9-Oxo-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione stands out due to its unique combination of fluorenone and dibenzoazepine moieties, which imparts specific chemical reactivity and potential for diverse applications in various fields of research.

Properties

CAS No.

6954-62-7

Molecular Formula

C27H15NO3

Molecular Weight

401.4 g/mol

IUPAC Name

6-(9-oxofluoren-2-yl)benzo[d][2]benzazepine-5,7-dione

InChI

InChI=1S/C27H15NO3/c29-25-21-10-4-1-7-17(21)20-14-13-16(15-24(20)25)28-26(30)22-11-5-2-8-18(22)19-9-3-6-12-23(19)27(28)31/h1-15H

InChI Key

LWXYCJWUHOEZOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)N4C(=O)C5=CC=CC=C5C6=CC=CC=C6C4=O

Origin of Product

United States

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